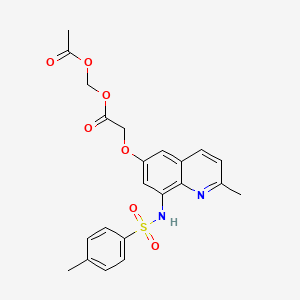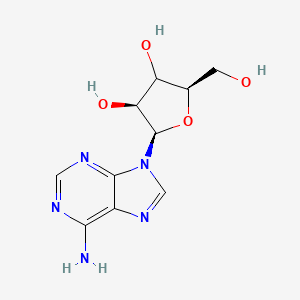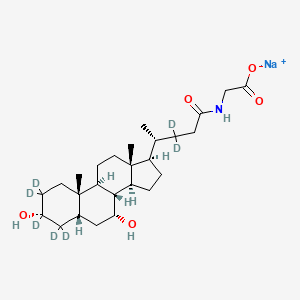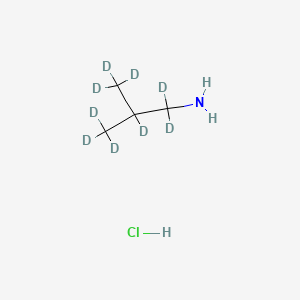
PptT-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PptT-IN-3: is a potent inhibitor of phosphopantetheinyl phosphoryl transferase, an essential enzyme involved in the synthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown promise in tuberculosis research due to its ability to inhibit the enzyme with an IC50 value of 3.5 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PptT-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: PptT-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PptT-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.
Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as an anti-tuberculosis agent.
Medicine: Explored for its therapeutic potential in treating tuberculosis and other bacterial infections.
Mechanism of Action
PptT-IN-3 exerts its effects by inhibiting phosphopantetheinyl phosphoryl transferase, an enzyme crucial for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. The compound binds to the enzyme’s active site, preventing the transfer of the phosphopantetheinyl group from coenzyme A to carrier proteins. This inhibition disrupts the synthesis of essential lipids and virulence factors, ultimately impairing the bacterium’s ability to survive and cause infection .
Comparison with Similar Compounds
PptT-IN-1: Another inhibitor of phosphopantetheinyl phosphoryl transferase with a different chemical structure.
PptT-IN-2: Similar in function but with variations in potency and selectivity.
Amidinoureas: A class of compounds that also inhibit phosphopantetheinyl phosphoryl transferase but with different binding affinities and mechanisms
Uniqueness of PptT-IN-3: this compound is unique due to its high potency (IC50 = 3.5 micromolar) and specificity for phosphopantetheinyl phosphoryl transferase in Mycobacterium tuberculosis. Its ability to effectively inhibit this enzyme makes it a valuable tool for tuberculosis research and a potential candidate for developing new anti-tuberculosis therapies .
Properties
Molecular Formula |
C16H27N5O3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2,6-diethyl-4-(ethylsulfamoyl)phenyl]-3-(N'-ethylcarbamimidoyl)urea |
InChI |
InChI=1S/C16H27N5O3S/c1-5-11-9-13(25(23,24)19-8-4)10-12(6-2)14(11)20-16(22)21-15(17)18-7-3/h9-10,19H,5-8H2,1-4H3,(H4,17,18,20,21,22) |
InChI Key |
NEJPXAFQJAEHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)S(=O)(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)







